
Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate is a useful research compound. Its molecular formula is C12H18N2O6S and its molecular weight is 318.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment:
- A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which are structurally related to the compound , highlighted their utility in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Material Science - Nonlinear Optics:
- Research on 4-amino-1-methylpyridinium benzenesulfonate salts, which share a similar sulfonate functional group with the ammonium compound, indicates their application in nonlinear optics. These salts exhibit noncentrosymmetric structures and are potential candidates for second-harmonic generation, a key aspect of nonlinear optical materials (Anwar et al., 2000).
Chemical Structure and Bonding Studies:
- A study on 4-methylanilinium 4-hydroxybenzenesulfonate focused on the crystal structure of the molecular salt, revealing how benzenesulfonate units form chains and networks through hydrogen bonds. Such structural studies are crucial for understanding the chemical properties and potential applications of similar compounds (Jovita et al., 2013).
Electrochemical Applications:
- Investigations into the electrochemical properties of novel ionic liquids, including those with ammonium salts and benzenesulfonate, have shown their potential use in electric double-layer capacitors (EDLCs). These compounds offer advantages like wide potential windows and high ionic conductivity, making them suitable for energy storage applications (Sato, Masuda, & Takagi, 2004).
Synthesis of Organic Compounds:
- A study on the synthesis of 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester, involving a quaternary ammonium iodide, demonstrates the utility of such compounds in organic synthesis and the formation of complex organic structures (Henry & Jacobs, 2001).
Solvolytic Nucleophilic Substitution:
- Research on methoxyl participation in solvolytic nucleophilic substitution provides insights into the behavior of methoxy-substituted alkyl arenesulfonates. Such studies are essential for understanding the mechanisms of chemical reactions involving similar compounds (Winstein, Allred, Heck, & Glick, 1958).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate involves the reaction of 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonyl chloride with ammonium hydroxide.", "Starting Materials": [ "5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonyl chloride", "Ammonium hydroxide" ], "Reaction": [ "Add 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonyl chloride to a flask", "Add ammonium hydroxide to the flask and stir the mixture", "Heat the mixture to 50-60°C for 2-3 hours", "Cool the mixture to room temperature and filter the precipitate", "Wash the precipitate with water and dry it in a vacuum oven", "Obtain Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate as a white solid" ] } | |
CAS No. |
72705-22-7 |
Molecular Formula |
C12H18N2O6S |
Molecular Weight |
318.35 g/mol |
IUPAC Name |
azane;5-methoxy-2-methyl-4-(3-oxobutanoylamino)benzenesulfonic acid |
InChI |
InChI=1S/C12H15NO6S.H3N/c1-7-4-9(13-12(15)5-8(2)14)10(19-3)6-11(7)20(16,17)18;/h4,6H,5H2,1-3H3,(H,13,15)(H,16,17,18);1H3 |
InChI Key |
ZPDRZMNAFLBUOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)NC(=O)CC(=O)C.[NH4+] |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)OC)NC(=O)CC(=O)C.N |
| 72705-22-7 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


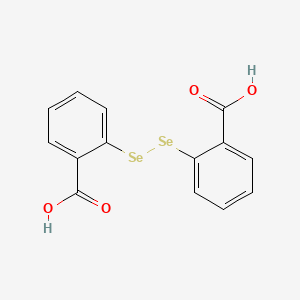
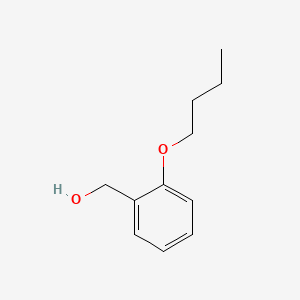


![1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione](/img/structure/B1265898.png)


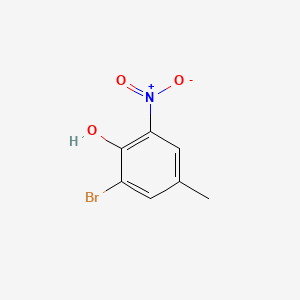


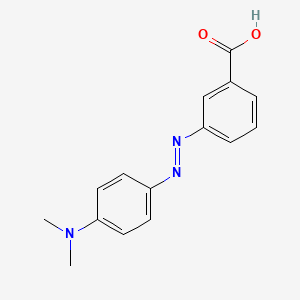
![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)
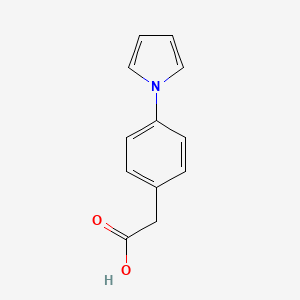
![4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride](/img/structure/B1265913.png)
